molecular formula C8H7BrCl2O2 B14018496 2-Bromo-1,4-dichloro-3-(methoxymethoxy)benzene

2-Bromo-1,4-dichloro-3-(methoxymethoxy)benzene

Cat. No.: B14018496
M. Wt: 285.95 g/mol
InChI Key: MHCPZXAJDKONPP-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dichloro-3-(methoxymethoxy)benzene is an organic compound belonging to the class of aryl halides It is characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-dichloro-3-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,4-dichloro-3-(methoxymethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-dichloro-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups on the benzene ring.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck reactions, where it forms new carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate are typically used for Suzuki or Heck reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-1,4-dichloro-3-(methoxymethoxy)benzene, while coupling reactions can produce biaryl compounds with various substituents.

Scientific Research Applications

2-Bromo-1,4-dichloro-3-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-dichloro-3-(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methoxymethoxy group can influence its binding affinity and specificity. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,5-dichlorobenzene: Similar in structure but lacks the methoxymethoxy group.

    2-Bromo-1,4-dichlorobenzene: Similar but without the methoxymethoxy substituent.

    4-Bromo-2-methoxyaniline: Contains a methoxy group and a bromine atom but differs in the position of substituents.

Uniqueness

2-Bromo-1,4-dichloro-3-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H7BrCl2O2

Molecular Weight

285.95 g/mol

IUPAC Name

2-bromo-1,4-dichloro-3-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7BrCl2O2/c1-12-4-13-8-6(11)3-2-5(10)7(8)9/h2-3H,4H2,1H3

InChI Key

MHCPZXAJDKONPP-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1Br)Cl)Cl

Origin of Product

United States

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